3-Amino-5-methylhexanoic acid

Übersicht

Beschreibung

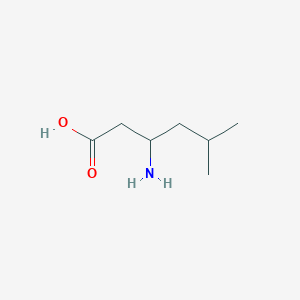

3-Amino-5-methylhexanoic acid is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Peptide Synthesis

3-Amino-5-methylhexanoic acid serves as a crucial building block in the synthesis of peptides. Its structure allows for the formation of biologically active compounds, making it valuable in drug development. The compound is integral in creating therapeutic agents that target specific biological pathways, enhancing efficacy while minimizing side effects .

Neurological Research

This compound has been extensively studied for its effects on neurotransmitter systems. It is particularly relevant in research aimed at understanding and treating neurological disorders such as epilepsy and neuropathic pain. Pregabalin modulates neurotransmitter release, which can alleviate symptoms associated with these conditions .

Drug Development

In the pharmaceutical industry, this compound is used to develop new medications. Its role in modulating synaptic transmission makes it a candidate for treatments targeting various neurological and psychiatric disorders .

Biotechnology Applications

Protein Modification

In biotechnological contexts, this compound is utilized to modify proteins, enhancing their stability and functionality. This application is critical for developing therapeutic proteins that require specific modifications to improve their performance in clinical settings .

Enzyme Interaction Studies

Research involving this compound often includes studying its interaction with enzymes related to neurotransmission. Understanding these interactions can lead to advancements in drug design and therapeutic strategies .

Analytical Chemistry

Quantitative Determination

A colorimetric spectrophotometric method has been developed for the quantitative determination of this compound in pharmaceutical formulations. This method utilizes ninhydrin as a chromogenic agent, allowing for sensitive detection and analysis of the compound in various samples .

Cosmetic Industry

Skin Care Formulations

Due to its properties that enhance skin hydration and provide anti-aging benefits, this compound is also explored for use in cosmetic products. Its application in skin care formulations can improve the overall effectiveness of these products .

Case Studies and Research Findings

- Synthesis Techniques : Various methods have been employed for synthesizing this compound, including amidomalonate synthesis and reductive amination techniques. These methods ensure high purity and enantiomeric specificity essential for pharmaceutical applications .

- Therapeutic Efficacy : Clinical studies have demonstrated the efficacy of Pregabalin in treating conditions like fibromyalgia and generalized anxiety disorder, highlighting its importance in modern medicine .

- Spectroscopic Analysis : Research involving infrared (IR) spectroscopy has provided insights into the molecular structure of this compound, confirming its zwitterionic nature and aiding in understanding its reactivity and interactions .

Analyse Chemischer Reaktionen

Enzymatic Transamination and Deamination

β-transaminases catalyze the reversible transfer of amino groups between 3-amino-5-methylhexanoic acid and α-keto acids. Mesorhizobium sp. β-transaminase converts (R)-3-amino-5-methylhexanoic acid to 5-methyl-3-oxohexanoic acid using pyruvate or 2-oxoglutarate as amino acceptors . The reaction proceeds via a Schiff base intermediate with pyridoxal-5'-phosphate (PLP), forming a ketimine intermediate before hydrolysis to the β-keto acid .

Key data:

| Enzyme Source | Substrate Specificity | Kinetic Parameter (K<sub>m</sub>) |

|---|---|---|

| Mesorhizobium sp. | (R)-enantiomer | 2.1 mM (pyruvate as acceptor) |

Acid-Catalyzed Hydrolysis and Decarboxylation

Under strongly acidic conditions (6N HCl, reflux), the compound undergoes hydrolysis of its amide derivatives. For example, 3-isobutylglutaric acid anhydride derivatives hydrolyze to regenerate this compound, with concurrent decarboxylation observed at elevated temperatures .

Reaction conditions:

Salt Formation

The amino group readily forms stable hydrochloride salts under acidic conditions. A typical procedure involves:

-

Dissolving the free base in methyl tert-butyl ether

-

Adding concentrated HCl at 0–10°C

-

Crystallizing at pH 7.5–8.0 to yield this compound hydrochloride .

Properties of hydrochloride salt:

Stereoselective Derivatization

Chiral resolution employs L-fluoro-2,3-dinitrophenyl-5-L-alanine amide for enantiomer determination via HPLC . The (S)-enantiomer shows preferential binding in β-transaminase active sites due to a conserved arginine residue (Arg144) that stabilizes the carboxylate group .

Crystallographic data (PDB: 3VOB):

| Parameter | Value |

|---|---|

| Resolution | 1.95 Å |

| Binding pocket volume | 420 ų |

| Key interactions | Arg144, Tyr59, Asp33 |

Thermal Stability and Decomposition

At temperatures exceeding 180°C, decomposition occurs via:

-

Cyclization to lactams

-

Cleavage of the β-C-N bond

Thermogravimetric analysis shows onset decomposition at 184–186°C .

Biochemical Modifications

In Pseudomonas sp. JS666, the compound participates in:

Eigenschaften

IUPAC Name |

3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369992 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-34-7 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-beta -Homoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.